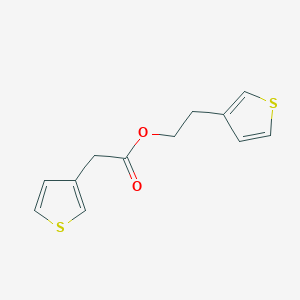![molecular formula C16H16N2O3 B14181205 4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde CAS No. 915719-20-9](/img/structure/B14181205.png)
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a hydrazinyl group linked to a propoxycyclohexadienone system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde typically involves the following steps:
Formation of the Propoxycyclohexadienone System: This step involves the preparation of the 6-oxo-4-propoxycyclohexa-2,4-dien-1-ylidene intermediate. This can be achieved through the oxidation of a suitable precursor, such as a propoxy-substituted cyclohexadiene, using an oxidizing agent like potassium permanganate or chromium trioxide.
Hydrazinylation: The intermediate is then reacted with hydrazine or a hydrazine derivative to introduce the hydrazinyl group. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Aldehyde Formation: Finally, the hydrazinyl intermediate is reacted with a benzaldehyde derivative to form the final product. This step may involve condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzaldehyde moiety or the propoxycyclohexadienone system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Quinones, oxides.
Reduction Products: Hydrazine derivatives, amines.
Substitution Products: Substituted benzaldehydes, substituted cyclohexadienones.
科学的研究の応用
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydrazone linkage allows for the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 4-[2-(6-Oxo-4-methoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde
- 4-[2-(6-Oxo-4-ethoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde
- 4-[2-(6-Oxo-4-butoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde
Uniqueness
4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde is unique due to its specific propoxy substitution, which can influence its reactivity, solubility, and biological activity. The propoxy group may enhance the compound’s lipophilicity, allowing for better membrane permeability and interaction with hydrophobic sites in biological systems.
特性
CAS番号 |
915719-20-9 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
4-[(2-hydroxy-4-propoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C16H16N2O3/c1-2-9-21-14-7-8-15(16(20)10-14)18-17-13-5-3-12(11-19)4-6-13/h3-8,10-11,20H,2,9H2,1H3 |
InChIキー |
XTXBHBXFHFOZEI-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)
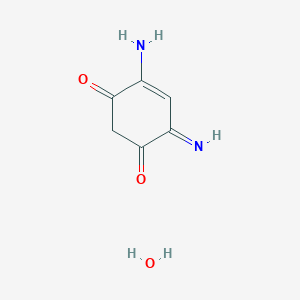
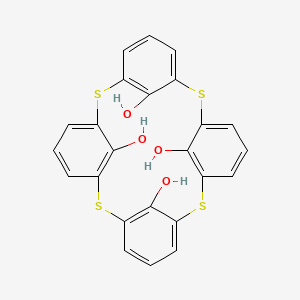
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

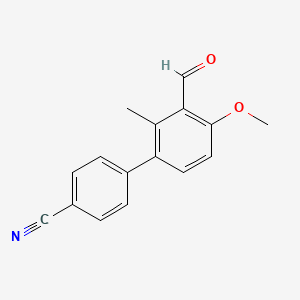
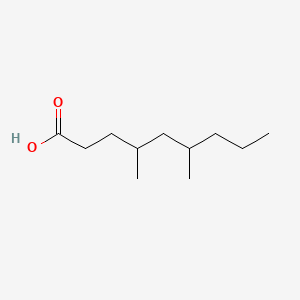

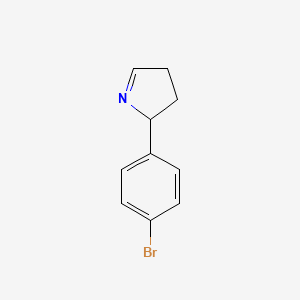
![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
